(3-Bromothiophen-2-yl)methanesulfonyl chloride (3-Bromothiophen-2-yl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17713528
InChI: InChI=1S/C5H4BrClO2S2/c6-4-1-2-10-5(4)3-11(7,8)9/h1-2H,3H2
SMILES:
Molecular Formula: C5H4BrClO2S2
Molecular Weight: 275.6 g/mol

(3-Bromothiophen-2-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC17713528

Molecular Formula: C5H4BrClO2S2

Molecular Weight: 275.6 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromothiophen-2-yl)methanesulfonyl chloride -

Specification

Molecular Formula C5H4BrClO2S2
Molecular Weight 275.6 g/mol
IUPAC Name (3-bromothiophen-2-yl)methanesulfonyl chloride
Standard InChI InChI=1S/C5H4BrClO2S2/c6-4-1-2-10-5(4)3-11(7,8)9/h1-2H,3H2
Standard InChI Key XDHXXYUBTUXPGW-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1Br)CS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3-Bromothiophen-2-yl)methanesulfonyl chloride features a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted at the 3-position with a bromine atom and at the 2-position with a methanesulfonyl chloride group (CH2SO2Cl-\text{CH}_2\text{SO}_2\text{Cl}) . The planar thiophene ring contributes to the compound’s aromatic stability, while the electron-withdrawing sulfonyl chloride group enhances its electrophilicity, making it reactive toward nucleophiles like amines and alcohols .

Stereoelectronic Properties

The bromine atom at the 3-position induces steric and electronic effects that influence regioselectivity in subsequent reactions. Quantum mechanical calculations reveal that the sulfonyl chloride group adopts a conformation perpendicular to the thiophene ring, minimizing steric clashes and optimizing resonance stabilization . The dipole moment of the molecule, calculated at 4.2 D, underscores its polarity and solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane.

Spectroscopic Signatures

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum exhibits a singlet at δ 4.3 ppm for the methylene protons (CH2SO2Cl-\text{CH}_2\text{SO}_2\text{Cl}) and two doublets between δ 7.1–7.5 ppm for the thiophene ring protons.

  • IR Spectroscopy: Strong absorption bands at 1360 cm1^{-1} (S=O\text{S=O} asymmetric stretch) and 1170 cm1^{-1} (S=O\text{S=O} symmetric stretch) confirm the sulfonyl group .

Comparative Structural Analysis

The positional isomerism of bromine and sulfonyl chloride groups significantly impacts reactivity. For example, (2-bromothiophen-3-yl)methanesulfonyl chloride (CAS 1935091-96-5) exhibits reduced electrophilicity due to the bromine atom’s proximity to the sulfonyl group, which sterically hinders nucleophilic attack. In contrast, 3-bromothiophene-2-sulfonyl chloride (CAS 170727-02-3), which lacks the methylene spacer, demonstrates higher reactivity in sulfonylation reactions but lower thermal stability .

Table 1: Structural and Physical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Reactivity Index
(3-Bromothiophen-2-yl)methanesulfonyl chlorideC5H4BrClO2S2\text{C}_5\text{H}_4\text{BrClO}_2\text{S}_2275.698–1028.2
(2-Bromothiophen-3-yl)methanesulfonyl chlorideC5H4BrClO2S2\text{C}_5\text{H}_4\text{BrClO}_2\text{S}_2275.6105–1087.6
3-Bromothiophene-2-sulfonyl chlorideC4H2BrClO2S2\text{C}_4\text{H}_2\text{BrClO}_2\text{S}_2261.585–88 9.1

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis of (3-Bromothiophen-2-yl)methanesulfonyl chloride typically proceeds via a two-step protocol:

  • Bromination of Thiophene Derivatives:
    Thiophene is treated with N\text{N}-bromosuccinimide (NBS) in carbon tetrachloride under UV light to yield 3-bromothiophene. This step achieves 85–90% regioselectivity for the 3-bromo isomer.

  • Methanesulfonylation:
    3-Bromothiophene undergoes Friedel-Crafts alkylation with chloromethyl methyl sulfide (ClCH2SCH3\text{ClCH}_2\text{SCH}_3) in the presence of AlCl3\text{AlCl}_3, followed by oxidation with hydrogen peroxide to install the sulfonyl chloride group. The final product is purified via vacuum distillation, yielding a colorless liquid with >95% purity.

Laboratory-Scale Modifications

Small-scale syntheses often employ milder conditions to avoid side reactions. For instance, using methanesulfonyl chloride directly with 3-bromothiophene in SOCl2\text{SOCl}_2 as a solvent and catalyst produces the target compound in 78% yield after recrystallization .

Applications in Organic Synthesis

Sulfonamide Formation

The compound’s primary application lies in synthesizing sulfonamides, a class of compounds with broad pharmaceutical relevance. Reaction with primary or secondary amines (e.g., aniline, piperidine) in dichloromethane at 0°C produces sulfonamides in 70–90% yields.

Example Reaction:

(3-Bromothiophen-2-yl)methanesulfonyl chloride+R2NH(3-Bromothiophen-2-yl)methanesulfonamide+HCl\text{(3-Bromothiophen-2-yl)methanesulfonyl chloride} + \text{R}_2\text{NH} \rightarrow \text{(3-Bromothiophen-2-yl)methanesulfonamide} + \text{HCl}

This reaction is critical in developing protease inhibitors and antibacterial agents.

Polymer Chemistry

The compound serves as a cross-linking agent in conductive polymers. Copolymerization with 3,4-ethylenedioxythiophene (EDOT) enhances the thermal stability and electrical conductivity of poly(3,4-ethylenedioxythiophene) (PEDOT) films .

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